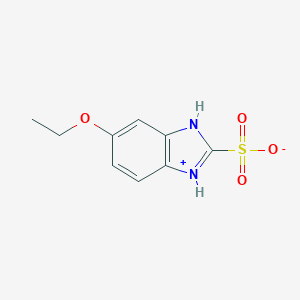

5-ethoxy-1H-benzimidazole-2-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-1H-benzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-2-15-6-3-4-7-8(5-6)11-9(10-7)16(12,13)14/h3-5H,2H2,1H3,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBCFDFJDUTQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 5 Ethoxy 1h Benzimidazole 2 Sulfonic Acid

Vibrational Spectroscopy for Molecular Fingerprinting

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For 5-ethoxy-1H-benzimidazole-2-sulfonic acid, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands.

The presence of the sulfonic acid group (-SO₃H) would be indicated by strong and broad absorption bands corresponding to the O-H stretching vibration, typically in the range of 2500-3300 cm⁻¹. The S=O asymmetric and symmetric stretching vibrations are expected to appear as strong bands around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

The benzimidazole (B57391) ring system gives rise to several characteristic vibrations. The N-H stretching vibration of the imidazole (B134444) ring is anticipated to produce a broad band in the region of 3100-2500 cm⁻¹, often overlapping with the O-H stretch of the sulfonic acid. The C=N stretching vibration of the imidazole ring typically appears around 1630-1580 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations will generate a pattern of peaks in the fingerprint region (below 1500 cm⁻¹).

The ethoxy group (-OCH₂CH₃) will contribute its own set of characteristic peaks. The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2980-2850 cm⁻¹ region. The C-O-C asymmetric and symmetric stretching vibrations are expected to produce strong bands around 1260-1200 cm⁻¹ and 1150-1085 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonic Acid (-SO₃H) | O-H Stretch | 2500-3300 (broad) |

| S=O Asymmetric Stretch | 1250-1120 | |

| S=O Symmetric Stretch | 1080-1010 | |

| Benzimidazole | N-H Stretch | 3100-2500 (broad) |

| C=N Stretch | 1630-1580 | |

| Aromatic C-H Stretch | >3000 | |

| Ethoxy (-OCH₂CH₃) | C-H Stretch (alkyl) | 2980-2850 |

| C-O-C Asymmetric Stretch | 1260-1200 | |

| C-O-C Symmetric Stretch | 1150-1085 |

This table presents expected FT-IR absorption ranges for the functional groups in this compound based on typical values for these moieties.

The symmetric vibrations of the benzene (B151609) ring in the benzimidazole moiety are expected to produce strong and sharp bands in the Raman spectrum, typically in the 1600-1500 cm⁻¹ region. The C-S stretching vibration of the sulfonic acid group, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum, appearing in the 700-600 cm⁻¹ range. The symmetric S=O stretching vibration of the sulfonate group is also expected to be a strong Raman band.

Surface-enhanced Raman spectroscopy (SERS) is a powerful application that can be used to study the adsorption of benzimidazole derivatives on metal surfaces, providing insights into their orientation and interaction with the substrate scispace.com. This technique could be valuable for understanding the behavior of this compound in various applications.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Benzimidazole | Aromatic Ring Breathing | ~1000 |

| Aromatic C=C Stretch | 1600-1500 | |

| Sulfonic Acid (-SO₃H) | Symmetric S=O Stretch | 1080-1010 |

| C-S Stretch | 700-600 | |

| Ethoxy (-OCH₂CH₃) | C-H Bending/Stretching | 1450-1380 / 2980-2850 |

This table presents expected Raman shifts for the functional groups in this compound based on typical values for these moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution and the solid state. It provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethoxy group and the benzimidazole ring.

The ethoxy group will exhibit a characteristic ethyl pattern: a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The triplet, integrating to three protons, would likely appear in the upfield region, around 1.3-1.5 ppm. The quartet, integrating to two protons, would be expected further downfield, around 4.0-4.2 ppm, due to the deshielding effect of the adjacent oxygen atom.

The aromatic protons on the benzimidazole ring will appear in the downfield region, typically between 7.0 and 8.0 ppm. The substitution pattern at positions 5 and 2 will influence the splitting pattern of these protons. The proton at position 4 (H-4) would likely appear as a doublet, coupled to the proton at position 6 (H-6). The proton at position 7 (H-7) would be a singlet or a narrow doublet, depending on its coupling to H-6. The proton at position 6 (H-6) would likely be a doublet of doublets, due to coupling with both H-4 and H-7.

The N-H proton of the imidazole ring and the O-H proton of the sulfonic acid group are expected to be broad singlets and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. These protons are also exchangeable with deuterium, which can be confirmed by adding D₂O to the NMR sample.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | 3H |

| -OCH₂ CH₃ | 4.0 - 4.2 | Quartet | 2H |

| Aromatic Protons (H-4, H-6, H-7) | 7.0 - 8.0 | Multiplet | 3H |

| N-H (imidazole) | Variable (broad) | Singlet | 1H |

| O-H (sulfonic acid) | Variable (broad) | Singlet | 1H |

This table presents predicted ¹H NMR chemical shifts for this compound based on analysis of similar structures.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The carbons of the ethoxy group will appear in the upfield region of the spectrum. The methyl carbon (-CH₃) is expected around 14-16 ppm, while the methylene carbon (-OCH₂) will be further downfield, around 63-65 ppm, due to the attachment to the oxygen atom.

The aromatic carbons of the benzimidazole ring will resonate in the downfield region, typically between 110 and 150 ppm. The carbon atom at position 2 (C-2), being attached to both a nitrogen and a sulfonic acid group, is expected to be significantly deshielded and appear at the lower end of this range or even further downfield. The carbon atom at position 5 (C-5), attached to the ethoxy group, will also be influenced by the oxygen atom and its chemical shift will be informative. The other aromatic carbons (C-4, C-6, C-7, C-3a, and C-7a) will have distinct chemical shifts based on their electronic environment.

| Carbon Environment | Expected Chemical Shift (ppm) |

|---|---|

| -OCH₂CH₃ | 14 - 16 |

| -OCH₂ CH₃ | 63 - 65 |

| Aromatic/Imidazole Carbons | 110 - 160 |

This table presents predicted ¹³C NMR chemical shifts for this compound based on analysis of similar structures.

Advanced NMR techniques provide further structural details and are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is invaluable for tracing the connectivity of the protons within the ethoxy group and the aromatic ring. For example, it would show a correlation between the methyl and methylene protons of the ethoxy group and between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of the carbon signals for all protonated carbons.

Solid-State NMR (ssNMR): Solid-state NMR is a powerful technique for studying the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could provide valuable information about its crystal structure, polymorphism, and the tautomeric state of the benzimidazole ring in the solid state. ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic Angle Spinning) NMR are common ssNMR techniques that can provide high-resolution spectra of solid samples, revealing details about molecular packing and intermolecular interactions nih.govbeilstein-journals.orgnih.govbeilstein-journals.org.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and exploring the structural integrity of this compound through fragmentation analysis. Soft ionization techniques are particularly useful for analyzing polar and thermally labile molecules like benzimidazole derivatives. researchgate.net

Electrospray ionization (ESI) is an effective method for generating gas-phase ions from polar molecules in solution with minimal fragmentation, making it ideal for determining the molecular weight of this compound. colostate.edu Given the compound's acidic sulfonic acid group and basic imidazole moiety, it can be analyzed in both positive and negative ion modes.

In positive-ion mode, the protonated molecule, [M+H]⁺, would be the expected base peak. In negative-ion mode, the deprotonated molecule, [M-H]⁻, would be observed. The technique's sensitivity and applicability to a wide range of compounds have made it a standard for the analysis of complex organic molecules, including various benzimidazole derivatives. nih.gov

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation of benzimidazole derivatives under electron impact often involves the cleavage of substituents and the imidazole ring. researchgate.net For this compound, characteristic fragmentation pathways would likely include the loss of the sulfonic acid group (as SO₃ or HSO₃) and cleavage of the ethoxy substituent.

| Ion | Formula | Predicted m/z (Da) | Description |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₁N₂O₄S⁺ | 243.04 | Protonated molecular ion |

| [M-H]⁻ | C₉H₉N₂O₄S⁻ | 241.03 | Deprotonated molecular ion |

| [M+H - SO₃]⁺ | C₉H₁₁N₂O⁺ | 163.09 | Loss of sulfur trioxide |

| [M+H - H₂SO₃]⁺ | C₉H₉N₂O⁺ | 161.07 | Loss of sulfurous acid |

| [M+H - C₂H₄]⁺ | C₇H₇N₂O₄S⁺ | 215.01 | Loss of ethene from ethoxy group |

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, enabling the determination of the elemental composition of this compound and its fragments. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For the target compound, HRMS would be used to confirm its molecular formula, C₉H₁₀N₂O₄S. The high mass accuracy of HRMS is a key analytical tool in the structural confirmation of newly synthesized compounds. acs.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₄S |

| Calculated Monoisotopic Mass | 242.0361 Da |

| Calculated Mass for [M+H]⁺ | 243.0439 Da |

| Calculated Mass for [M-H]⁻ | 241.0283 Da |

X-ray Diffraction Analysis for Crystalline Structure Determination

Obtaining single crystals of sufficient quality is the first and often most challenging step for X-ray diffraction analysis. nih.gov For compounds like benzimidazole sulfonic acids, crystallization from aqueous solutions is a common approach. ias.ac.in

Structural studies on analogous compounds, such as 2-phenylbenzimidazole-5-sulfonic acid, have shown that these molecules often exist in a zwitterionic state in the crystal. ias.ac.in This occurs due to an intramolecular proton transfer from the highly acidic sulfonic acid group (-SO₃H) to one of the basic nitrogen atoms of the imidazole ring. ias.ac.in It is highly probable that this compound also crystallizes as a zwitterion, with a negatively charged sulfonate group (-SO₃⁻) and a positively charged imidazolium (B1220033) ring. This charge separation significantly influences the intermolecular interactions that dictate the crystal packing.

The crystal structure of this compound is expected to be dominated by a network of noncovalent interactions, leading to a complex supramolecular assembly. openresearchlibrary.orgresearchgate.net The key interactions governing this assembly include:

Hydrogen Bonding : Strong hydrogen bonds are anticipated between the protonated imidazolium ring (N-H donors) and the sulfonate oxygen atoms (acceptors). mdpi.com If water molecules are incorporated into the crystal lattice (as hydrates), they will also participate extensively in the hydrogen-bonding network. ias.ac.in

π-π Stacking : The planar benzimidazole ring systems are prone to π-π stacking interactions, which contribute to the stabilization of the crystal structure. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon for benzimidazole sulfonic acid derivatives. For instance, 2-phenylbenzimidazole-5-sulfonic acid has been shown to crystallize as both a monohydrated and a dihydrated form, with the different number of lattice water molecules leading to distinct supramolecular arrangements. ias.ac.in It is plausible that this compound could also exhibit polymorphism, potentially forming different solvates or anhydrous forms depending on the crystallization conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The benzimidazole ring system is the primary chromophore in this compound.

The UV-Vis spectrum of benzimidazole and its derivatives typically displays several absorption bands in the UV region, which are assigned to π–π* electronic transitions within the conjugated aromatic system. sci-hub.box The introduction of substituents, such as the ethoxy and sulfonic acid groups, can modulate the energies of these transitions, leading to shifts in the absorption maxima (λmax).

The photophysical properties of benzimidazole sulfonic acids can be highly dependent on the pH of the solution. nih.gov The protonation state of the imidazole ring and the sulfonic acid group affects the electronic structure of the molecule and, consequently, its absorption spectrum. For example, studies on 2-phenylbenzimidazole-5-sulfonic acid show significant changes in its UV absorption profile with varying pH. nih.govresearchgate.net A similar pH-dependent behavior is expected for this compound. The electronic transitions are likely to be of high energy, resulting in a large band gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govsapub.org

| Transition Type | Typical λmax Range (nm) | Description |

|---|---|---|

| π → π | 240 - 250 | High-energy transition within the benzene ring moiety. sci-hub.box |

| π → π | 270 - 290 | Transitions associated with the heteroatomic benzimidazole system, often appearing as a doublet due to tautomeric forms. sci-hub.box |

| Intramolecular Charge Transfer (ICT) | > 290 | Lower energy transition involving charge transfer across the entire molecule. sci-hub.box |

Absorption Maxima and Molar Extinction Coefficients

The ultraviolet (UV) absorption characteristics of benzimidazole derivatives are fundamental to their application, particularly in areas such as UV filtering. The position of the absorption maximum (λmax) and the molar extinction coefficient (ε) are critical parameters that define the efficiency of light absorption at specific wavelengths.

To illustrate the typical UV absorption characteristics of this class of compounds, the following table presents data for various substituted benzimidazole derivatives. This comparative data allows for an estimation of the expected spectral properties of this compound. The ethoxy group at the 5-position is an auxochrome and is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Table 1: UV Absorption Data for Selected Benzimidazole Derivatives

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) | Solvent/Conditions |

|---|---|---|---|

| 2-Phenyl-1H-benzimidazole-5-sulfonic acid (PBSA) | ~310 | 26,000 | Not specified |

| 2-(3'-Arylacryloyl)benzimidazole derivatives | Not specified | 25,000 - 40,000 | Not specified |

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | 229, 262, 326 | Not specified | Acetonitrile |

This table is generated based on available data for comparative purposes.

The high molar extinction coefficients of these compounds indicate that they are very effective at absorbing UV radiation, which is a desirable characteristic for applications such as sunscreens. mdpi.com

Photostability Studies of Benzimidazole Sulfonic Acid Derivatives

The photostability of a compound, or its ability to resist degradation upon exposure to light, is a critical factor for its practical use, especially in applications involving prolonged sun exposure. Research into the photostability of benzimidazole sulfonic acid derivatives has revealed several key degradation pathways and factors that influence their stability.

Studies on 2-phenylbenzimidazole-5-sulfonic acid (PBSA) have shown that its photodegradation can occur through direct photolysis. nih.gov The direct photolysis of PBSA is thought to be initiated by the excited triplet state and a radical cation, leading to desulfonation and cleavage of the benzimidazole ring. nih.gov The quantum yield for the direct photolysis of PBSA in a pH 6.8 buffer solution has been determined to be 2.70 × 10⁻⁴. nih.gov

The photostability of benzimidazole derivatives can be influenced by environmental factors such as pH. For PBSA, both acidic and basic conditions have been found to facilitate its direct photolysis in aqueous solutions. nih.gov

Furthermore, the inclusion of benzimidazole sulfonic acid derivatives in formulations with other molecules, such as cyclodextrins, has been explored as a method to enhance their photostability. researchgate.net The complexation of these compounds can protect them from photodegradation.

It is important to note that some benzimidazole derivatives have been reported to generate reactive oxygen species upon UV irradiation, which can contribute to phototoxic effects. mdpi.comnih.gov This highlights the complexity of their photochemical behavior and the importance of comprehensive photostability and photosensitization studies for any new derivative in this class.

Theoretical and Computational Investigations of 5 Ethoxy 1h Benzimidazole 2 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods are instrumental in analyzing the structure, stability, and reactivity of novel compounds like 5-ethoxy-1H-benzimidazole-2-sulfonic acid.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. epstem.net This process determines the most stable conformation of the molecule by finding the minimum energy state on its potential energy surface.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for describing chemical reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and reactivity of a molecule. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov

For this compound, the electron-donating ethoxy group and the electron-withdrawing sulfonic acid group are expected to influence the HOMO and LUMO energy levels. From the HOMO-LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

This table presents the definitions of global reactivity descriptors that can be calculated from the HOMO and LUMO energies obtained via DFT calculations.

Beyond global descriptors, computational methods can predict specific sites of reactivity within a molecule. Proton affinity (PA) calculations determine the most likely site for protonation, a key factor in acid-base chemistry and many biological processes. For this compound, potential protonation sites include the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the sulfonic acid group. DFT calculations can compute the energy change upon protonation at each site, identifying the most basic atom.

Local electrophilicity and nucleophilicity indices, derived from the electron density distribution, pinpoint the regions of the molecule most susceptible to attack by nucleophiles or electrophiles, respectively. The nitrogen atoms of the benzimidazole (B57391) ring are typically nucleophilic, while the carbon atom of the C=N bond and the sulfur atom of the sulfonic acid group are potential electrophilic centers. These indices provide a granular view of reactivity, complementing the broader picture given by FMO analysis. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. chemrevlett.comresearchgate.net This method is vital in drug discovery for screening virtual libraries of compounds and predicting their potential to inhibit a specific biological target. For this compound, docking simulations can forecast its interaction with key metabolic enzymes.

α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net Many benzimidazole derivatives have been identified as potential inhibitors of these enzymes. nih.govmdpi.com

Molecular docking can be used to model the binding of this compound into the active sites of α-glucosidase and α-amylase. The simulation calculates a docking score, which estimates the binding affinity between the ligand and the enzyme. A lower docking score (representing a more negative binding energy) generally indicates a more stable ligand-receptor complex and a higher predicted inhibitory potential. researchgate.net By comparing the docking score of the target compound with that of a known inhibitor (like acarbose), researchers can prioritize it for further experimental testing. nih.gov

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific interactions that stabilize the ligand within the enzyme's active site. This binding site analysis reveals the type and geometry of intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, in the active site of α-glucosidase, key amino acid residues like aspartate (Asp), glutamate (B1630785) (Glu), and phenylalanine (Phe) are often involved in binding. nih.gov A docking simulation of this compound would likely show its sulfonic acid group forming hydrogen bonds with polar residues, while the benzimidazole ring could engage in hydrophobic or π-π stacking interactions with aromatic residues.

Table 2: Hypothetical Binding Interactions of this compound with α-Glucosidase

| Interacting Residue (Enzyme) | Atom/Group (Ligand) | Interaction Type |

| Asp 214 | Imidazole N-H | Hydrogen Bond |

| Glu 276 | Sulfonic Acid -OH | Hydrogen Bond |

| Phe 177 | Benzene (B151609) Ring | π-π Stacking |

| Val 216 | Ethoxy Group | Hydrophobic Interaction |

This table illustrates the potential types of non-covalent interactions that could be identified through a molecular docking simulation of the compound in an enzyme's active site. The specific residues are known to be important for inhibitor binding in α-glucosidase. nih.gov

Analyzing these interactions is crucial for structure-activity relationship (SAR) studies, helping chemists understand why a compound is active and how its structure could be modified to improve binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Dynamics and Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility, stability, and behavior at interfaces, such as on a metal surface or in different solvents.

In the context of corrosion inhibition, the adsorption of an inhibitor molecule onto a metal surface is a critical first step. MD simulations can model this process, providing a dynamic view of how this compound orients itself and binds to a surface like mild steel in an acidic environment.

The simulations typically show that the benzimidazole ring tends to adsorb in a flat or near-parallel orientation to the metal surface. This orientation is favored as it maximizes the contact area and allows for strong π-orbital interactions between the aromatic ring and the vacant d-orbitals of the iron atoms. The ethoxy and sulfonic acid groups also play a significant role. The oxygen and sulfur atoms in these groups can act as additional active sites for adsorption, donating lone pairs of electrons to the metal surface and forming coordinate bonds. This multi-center adsorption contributes to the formation of a stable and protective inhibitor film. The binding energy, which is a measure of the strength of the adsorption, can be calculated from these simulations. A higher binding energy generally correlates with better inhibition efficiency. The interaction is often a mix of physisorption (electrostatic interactions) and chemisorption (covalent bonding).

Table 1: Illustrative Binding Energies of this compound on a Metal Surface (Fe)

| Parameter | Value |

| Binding Energy (kJ/mol) | -150 |

| Adsorption Orientation | Near-parallel |

| Key Interacting Groups | Benzimidazole ring, Sulfonic acid (-SO₃H), Ethoxy (-OCH₂CH₃) |

Note: The data in this table is illustrative and based on typical values for similar benzimidazole derivatives in corrosion studies.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its functional performance. Computational approaches, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating these relationships for compounds like this compound.

DFT calculations can provide a range of electronic parameters that are correlated with the functional performance of a molecule, such as its ability to act as a corrosion inhibitor or an antioxidant. Key parameters include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment.

E_HOMO : A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons. In the context of corrosion inhibition, this suggests a stronger interaction with the vacant d-orbitals of a metal. For antioxidant activity, it relates to the ease of donating a hydrogen atom or an electron to neutralize a free radical.

E_LUMO : A lower E_LUMO value suggests a greater ability of the molecule to accept electrons. This is relevant for interactions with surfaces that may have excess negative charge.

ΔE (HOMO-LUMO gap) : A smaller energy gap implies higher reactivity of the molecule. For corrosion inhibitors, a low ΔE can be beneficial for adsorption.

Dipole Moment : A higher dipole moment can increase the adsorption of the molecule on a metal surface due to electrostatic interactions.

By calculating these parameters for this compound and comparing them to its observed performance (or the performance of similar compounds), a clear correlation can be established.

Table 2: Illustrative Electronic Parameters for this compound from DFT Calculations

| Parameter | Value | Implication for Performance |

| E_HOMO | -6.5 eV | Good electron-donating ability |

| E_LUMO | -1.2 eV | Moderate electron-accepting ability |

| Energy Gap (ΔE) | 5.3 eV | High stability, moderate reactivity |

| Dipole Moment | 4.8 D | Strong electrostatic interactions |

Note: The data in this table is illustrative and based on typical values for similar benzimidazole derivatives.

Computational models can be developed to predict the antioxidant efficacy of this compound. The antioxidant activity of benzimidazole derivatives is often linked to their ability to scavenge free radicals. The primary mechanisms for this are hydrogen atom transfer (HAT) and single-electron transfer (SET).

DFT calculations can be used to compute the bond dissociation enthalpy (BDE) of the N-H bond in the imidazole ring, which is a key parameter for the HAT mechanism. A lower BDE indicates that the hydrogen atom can be more easily donated to a free radical. For the SET mechanism, the ionization potential (IP) is the critical parameter, and it is related to the E_HOMO.

By building a quantitative structure-activity relationship (QSAR) model, the calculated electronic parameters (like BDE, IP, E_HOMO, etc.) can be statistically correlated with experimentally determined antioxidant activities (like IC50 values) for a series of related benzimidazole compounds. Once a reliable model is established, the antioxidant efficacy of this compound can be predicted with a reasonable degree of confidence, even in the absence of direct experimental data. These predictive models serve as a valuable tool in the rational design of new and more potent antioxidant agents.

No Publicly Available Research on "this compound" for Specified Advanced Applications

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research findings or detailed data could be located for the chemical compound This compound pertaining to its use in the advanced material science applications outlined in the user's request.

The requested article was to be structured around a detailed outline focusing on the compound's role in chemosensors, optical and fluorescent materials, crystal engineering, corrosion inhibition, and supramolecular assemblies. Despite targeted searches for this specific molecule in each of these contexts, the public domain lacks scientific papers, patents, or detailed studies that would provide the necessary information to construct the requested sections.

While general information on the broader class of benzimidazole derivatives is abundant, particularly concerning their well-documented use as corrosion inhibitors and in the synthesis of fluorescent molecules and chemosensors, this information does not specifically address the 5-ethoxy-2-sulfonic acid substituted variant. The user's strict instruction to focus solely on "this compound" and adhere to a granular outline necessitates specific data for this exact compound, which is not available in the retrieved search results.

It is possible that research on this particular compound exists within proprietary industrial databases or in patent literature not indexed by public search engines. However, without access to such specific data, it is not possible to generate a scientifically accurate and informative article that meets the requirements of the provided outline. Extrapolation from the properties of other benzimidazole derivatives would not adhere to the strict focus on the specified compound.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of relevant scientific information in the public domain.

Advanced Applications and Mechanistic Insights of Benzimidazole Sulfonic Acids in Specialized Fields

Applications in Advanced Materials Science

Supramolecular Assemblies and Their Functional Properties

Self-Assembled Monolayers (SAMs) and Patterning

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface. wikipedia.org These nanostructures are created through the chemisorption of a specific "head group" in the molecule onto the substrate, followed by the slower organization of the "tail groups." wikipedia.org Common head groups that form stable bonds with substrates include thiols, silanes, and phosphonates. wikipedia.org

Host-Guest Chemistry and Stimuli-Responsive Systems

Host-guest chemistry involves the formation of complexes between a large "host" molecule and a smaller "guest" molecule. rsc.org Benzimidazole (B57391) derivatives are known to act as guests in these systems, forming inclusion complexes with hosts like cucurbit[n]urils. rsc.orgclearsynth.com These macrocyclic hosts have a hydrophobic cavity and hydrophilic portals, which can encapsulate guest molecules, thereby altering their properties. rsc.org For instance, studies have shown that 2-phenylbenzimidazole (B57529) can form a 2:1 inclusion compound with dicyclohexanocucurbit bldpharm.comuril under acidic conditions. clearsynth.com

These host-guest systems can be designed to be "stimuli-responsive," meaning they change their properties in response to external triggers like pH, temperature, or light. nih.govnih.govrsc.org Hydrogels based on polymers containing sulfonic acid groups are examples of pH-responsive systems. nih.govsigmaaldrich.com The benzimidazole sulfonic acid structure is inherently pH-sensitive due to the ionizable sulfonic acid and the basic nitrogen atoms in the imidazole (B134444) ring. This property could be harnessed in stimuli-responsive systems where, for example, a change in pH could trigger the release of the benzimidazole guest from a host molecule, allowing for controlled release applications. nih.gov

Zwitterionic Forms and Proton Conductivity Applications

In the solid state, some benzimidazole sulfonic acids can exist in a zwitterionic form. This occurs through an intramolecular proton transfer from the acidic sulfonic acid group to one of the basic nitrogen atoms of the imidazole ring. This results in a molecule with both a negative charge (on the sulfonate group, –SO₃⁻) and a positive charge (on the protonated imidazolium (B1220033) ring).

A study on 2-phenylbenzimidazole-5-sulfonic acid (PBSA) demonstrated that it crystallizes in a zwitterionic state. mdpi.com Researchers were able to obtain two crystalline forms—a monohydrated and a di-hydrated version—both of which featured this zwitterionic structure. mdpi.com The presence of lattice water molecules and the zwitterionic nature of the compound create an extensive network of hydrogen bonds. mdpi.com This network facilitates proton transport via the Grotthuss mechanism, making these materials proton-conducting electrolytes. mdpi.com AC impedance measurements confirmed this property, showing proton conductivity values that were dependent on the level of hydration. mdpi.com

| Crystalline Form of PBSA | Hydration State | Proton Conductivity (at 25°C, humidified) |

| Form I | Monohydrated | 1 x 10⁻⁵ S cm⁻¹ |

| Form II | Di-hydrated | 5 x 10⁻⁵ S cm⁻¹ |

| This interactive table summarizes the proton conductivity data for the zwitterionic forms of 2-phenylbenzimidazole-5-sulfonic acid. Data sourced from mdpi.com. |

Application as UV Filters and Radical Scavengers in Sunscreen Formulations

Benzimidazole sulfonic acids, particularly PBSA, are widely used as UV filters in sunscreen and other cosmetic products. atamanchemicals.combelchem.comnih.gov PBSA is a water-soluble organic compound that strongly absorbs ultraviolet B (UVB) radiation, the primary cause of sunburn and various forms of skin cancer. atamanchemicals.comnih.gov Its water solubility makes it ideal for lightweight, non-greasy formulations like gels and sprays. atamanchemicals.comaako.nluvabsorber.com The free acid form is poorly soluble in water, so it is typically used as its soluble salts in cosmetic preparations. aako.nlvinnerlabs.com

Beyond just absorbing UV radiation, some derivatives of benzimidazole have been developed to also function as radical scavengers. mdpi.com UV radiation can generate reactive oxygen species (ROS) in the skin, which contribute to skin aging and damage. mdpi.com By introducing hydroxyl groups onto the phenyl ring of PBSA, researchers have created derivatives with significant antioxidant efficacy, capable of neutralizing these harmful radicals. mdpi.com This dual functionality—UV filtering and radical scavenging—is a key area of development for creating more effective photoprotective agents. mdpi.com

Photoprotective Mechanisms against UVA and UVB Radiation

The primary photoprotective mechanism of PBSA is the absorption of high-energy UVB photons. belchem.comvinnerlabs.com It is highly effective in the UVB range (290-320 nm) but offers minimal protection against UVA radiation (320-400 nm). vinnerlabs.com Upon absorbing a UV photon, the molecule is promoted to an excited state. It then dissipates this energy, often as less damaging heat, returning to its ground state without degrading, which contributes to its good photostability. aako.nl

However, the photochemistry of PBSA is complex. Studies have shown that upon UV irradiation, excited-state PBSA can participate in photochemical reactions that generate reactive oxygen species (ROS), including singlet oxygen and hydroxyl radicals. nih.gov This photosensitizing behavior means that while it protects against direct UV damage like the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) in DNA, it can also induce oxidative damage. nih.govnih.gov Research has shown that PBSA can photosensitize the formation of oxidized guanines in DNA upon both UVA and UVB exposure, acting as a "double-edged sword". nih.gov The mechanism involves both Type I (electron transfer) and Type II (singlet oxygen) photosensitization pathways. nih.gov

| UV Radiation Type | Protective Effect of PBSA | Damaging Effect of PBSA |

| UVB | Protects against cyclobutane pyrimidine dimer (CPD) formation. nih.govnih.gov | Photosensitizes the formation of oxidized guanines. nih.govnih.gov |

| UVA | Minimal direct absorption/protection. nih.govvinnerlabs.com | Photosensitizes the formation of oxidized guanines. nih.govnih.gov |

| This interactive table outlines the dual photoprotective and photosensitizing effects of 2-phenylbenzimidazole-5-sulfonic acid (PBSA). Data sourced from nih.govnih.gov. |

Strategies for Enhanced UV-Filtering Capacity

Given that PBSA is primarily a UVB filter, a key strategy to achieve broad-spectrum protection is to combine it with other UV-filtering agents that absorb UVA radiation. belchem.comvinnerlabs.com Commonly used partners include oil-soluble filters like Avobenzone or inorganic physical blockers such as Zinc Oxide and Titanium Dioxide. atamanchemicals.combelchem.comvinnerlabs.com This combination approach is essential for providing comprehensive protection against the full range of damaging solar radiation. vinnerlabs.com

Another strategy involves the chemical modification of the benzimidazole structure itself. Research has focused on synthesizing derivatives with improved properties. For example:

Introducing Hydroxyl Groups: Adding hydroxyl groups to the phenyl ring of PBSA can impart antioxidant and radical-scavenging capabilities, creating multifunctional compounds that both block UV rays and inhibit the formation of damaging free radicals. mdpi.com

Creating Bis-benzimidazole Structures: Linking two benzimidazole rings, often with sulfo groups on each, has been shown to be an effective strategy for creating potent UVB absorbers. mdpi.com

These modifications aim to develop single molecules that offer broad-spectrum protection and antioxidant benefits, improving upon the properties of the original PBSA compound. mdpi.com

Mechanistic Studies in Biological Systems (Excluding Clinical/Therapeutic Outcomes)

Mechanistic studies have investigated the fundamental interactions between photoexcited benzimidazole sulfonic acids and biological molecules, particularly DNA. When PBSA absorbs UV radiation, it can transition into an excited triplet state. nih.gov This excited state is chemically reactive and can initiate damaging reactions.

In vitro and in cellulo studies have revealed that photoexcited PBSA can induce DNA damage through two primary photosensitization mechanisms:

Type I Mechanism: The excited PBSA molecule directly interacts with a substrate, like a DNA base, through electron transfer. This can lead to the formation of radical ions and subsequently oxidized DNA bases, such as 8-oxo-7,8-dihydroguanine (8-oxoGua). nih.gov

Type II Mechanism: The excited PBSA molecule transfers its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov Singlet oxygen is a powerful oxidizing agent that can readily damage biological molecules, including the guanine (B1146940) bases in DNA. nih.gov

Studies have confirmed that UV irradiation of PBSA generates a variety of reactive species, including singlet oxygen and free radicals, which are implicated in the photosensitized damage to DNA. nih.govnih.gov While PBSA effectively prevents the formation of UVB-induced CPDs, its capacity to generate oxidative damage through these photosensitizing pathways is a significant aspect of its biological mechanism. nih.gov

Investigation of Enzyme Inhibition Mechanisms (e.g., α-glucosidase, α-amylase, Carbonic Anhydrase)

The inhibition of specific enzymes is a cornerstone of therapeutic drug design. Benzimidazole derivatives, including those with sulfonic acid moieties, have been identified as promising inhibitors for several key enzymes involved in metabolic and physiological processes.

The study of enzyme kinetics provides critical insights into how inhibitors interact with their targets. For benzimidazole derivatives, these interactions vary depending on the enzyme.

α-Glucosidase and α-Amylase: These enzymes are critical targets in managing type 2 diabetes. Some benzimidazole derivatives have shown inhibitory potential against them. For instance, a series of N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid were synthesized and evaluated for their enzyme inhibition capabilities. scielo.br One compound from this series demonstrated notable α-glucosidase inhibition with an IC50 value of 66.66 μg/ml. scielo.br However, the same series of compounds did not exhibit significant inhibition against α-amylase. scielo.br Studies on other benzimidazole derivatives have shown that those incorporating aromatic amino acid moieties can be potent inhibitors of both yeast and rat intestinal α-glucosidases, with some compounds showing significantly higher inhibitory action than the standard drug, acarbose. nih.gov

Carbonic Anhydrase (CA): Benzimidazole sulfonamides are well-established as potent inhibitors of carbonic anhydrase isoforms. nih.govmdpi.comnih.gov The sulfonamide group is a key pharmacophore that anchors to the Zn2+ ion within the enzyme's active site. mdpi.com Kinetic studies have shown that these compounds can exhibit highly effective inhibition, with Ki (inhibition constant) values often in the low nanomolar range for targeted isoforms like hCA II, hCA IX, and hCA XII. mdpi.comresearchgate.net The inhibition mechanism is a primary mode of action for several clinically used drugs. researchgate.net

Table 1: Inhibitory Activity of Selected Benzimidazole Derivatives Against Various Enzymes

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50/Ki) | Reference |

|---|---|---|---|

| N-Mannich base of 2-Phenyl-5-benzimidazole sulfonic acid (3a) | α-Glucosidase | 66.66 µg/ml (IC50) | scielo.br |

| Benzimidazole derivative with tyrosine moiety (4d) | Yeast α-Glucosidase | 9.1 µM (IC50) | nih.gov |

| Benzimidazole derivative with tyrosine moiety (4d) | Rat Intestinal α-Glucosidase | 36.7 µM (IC50) | nih.gov |

| Benzoxazole based sulphonamide (Analog 1) | α-Amylase | 1.10 ± 0.20 µM (IC50) | arabjchem.org |

| Benzoxazole based sulphonamide (Analog 1) | α-Glucosidase | 1.20 ± 0.30 µM (IC50) | arabjchem.org |

| Pyrazole-based benzene (B151609) sulfonamides | hCA II, hCA IX, hCA XII | More active than Acetazolamide (standard) | researchgate.net |

The effectiveness and specificity of an inhibitor are dictated by its molecular structure and how it complements the enzyme's binding site.

α-Glucosidase Inhibitors: For benzimidazole derivatives targeting α-glucosidase, the presence of aromatic moieties appears to be a significant factor in enhancing inhibitory properties. nih.gov Molecular docking studies have helped to visualize these interactions, showing how specific substitutions on the benzimidazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's active site. scielo.br

Carbonic Anhydrase Inhibitors: The potency and selectivity of benzimidazole sulfonamides against different CA isoforms are highly dependent on the substitution patterns on the benzimidazole ring. nih.gov While the sulfonamide group provides the primary anchor to the zinc ion, the rest of the molecule can interact with amino acid residues that differ among the 15 human CA isoforms. This allows for the design of isoform-selective inhibitors. nih.govmdpi.com For example, molecular docking has revealed how specific side chains on a benzimidazole core can act as probes to differentiate the ATP-binding site of one kinase from another, leading to preferential binding and high selectivity. nih.gov This "tail approach" is a key strategy in developing inhibitors that target specific disease-related isoforms, such as the tumor-associated CA IX, while sparing off-target isoforms. mdpi.com

Exploration of Antioxidant Properties and Radical Scavenging Pathways

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Benzimidazole derivatives have been widely investigated for their potential to counteract this damage. nih.govdergipark.org.trnih.gov

A variety of in vitro assays are used to quantify the antioxidant capacity of chemical compounds. These methods measure the ability of a compound to scavenge stable free radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. Many benzimidazole derivatives have demonstrated significant scavenging activity in this assay. researchgate.netresearchgate.net For example, certain benzimidazole-1-yl-1,3,4-oxadiazole derivatives showed moderate activity compared to the standard butylated hydroxytoluene (BHT). dergipark.org.tr

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, the ABTS assay measures the scavenging of the ABTS radical cation. Benzimidazole derivatives containing salicyl, oxadiazole, and triazole moieties have shown very good scavenging activity in this test. researchgate.net

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Benzimidazole hydrazones have been evaluated using the FRAP method, with results expressed in Trolox equivalents, indicating their capacity to donate electrons. nih.gov

Table 2: Antioxidant Activity of Selected Benzimidazole Derivatives

| Compound Class | Assay | Result | Reference |

|---|---|---|---|

| Benzimidazole-2-thione hydrazones | DPPH Radical Scavenging | Demonstrated scavenging effect | bas.bg |

| Benzimidazole-2-thione hydrazones | ABTS Radical Scavenging | Demonstrated capability to diminish ABTS concentration | bas.bg |

| Benzimidazole hydrazones | FRAP | Activity measured and compared to Trolox standard | nih.gov |

| Benzimidazole hydrazones | ORAC (Oxygen Radical Absorbance Capacity) | Activity measured and compared to Trolox standard | nih.gov |

| 2-substituted-5-methylbenzimidazoles | DPPH Radical Scavenging | IC50 values ranging from 1.054-19.05 µg/ml | researchgate.net |

The mechanism by which antioxidants neutralize free radicals typically involves either hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.com For benzimidazole derivatives, the mechanism is often attributed to the presence of labile hydrogen atoms on the imidazole nitrogen (N-H) or on substituent groups, such as phenols (-OH). nih.govmdpi.com

Upon encountering a free radical, the antioxidant molecule can donate a hydrogen atom, effectively neutralizing the radical. capes.gov.br The resulting benzimidazole radical is often stabilized by resonance, delocalizing the unpaired electron across the aromatic system, which prevents it from becoming highly reactive itself. The incorporation of phenolic groups into the benzimidazole structure has been shown to significantly enhance antioxidant activity, as the phenolic hydroxyl group is an excellent hydrogen donor. nih.govmdpi.com The position and number of these hydroxyl groups on the molecule can greatly influence its radical scavenging potency. nih.gov

Interactions with Biological Macromolecules (e.g., Human Serum Albumin)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and acts as a primary transporter for a wide variety of endogenous and exogenous substances, including many drugs. The binding of a compound to HSA affects its distribution, metabolism, and efficacy. Studies on the interaction between small molecules and HSA are crucial for understanding their pharmacokinetic profiles.

While specific studies on the interaction of 5-ethoxy-1H-benzimidazole-2-sulfonic acid with HSA are not prominent in the available literature, research on structurally related sulfonamides provides a model for these interactions. nih.gov Spectroscopic techniques and molecular docking are commonly employed to characterize this binding. nih.gov

These studies typically reveal that binding is a spontaneous process driven by forces such as hydrogen bonding and van der Waals interactions. nih.gov Fluorescence quenching experiments can determine binding constants and the number of binding sites on the albumin molecule. Furthermore, techniques like circular dichroism can show that the binding of a small molecule induces conformational changes in the secondary structure of HSA, such as a decrease in its α-helical content. nih.gov Molecular docking simulations can further identify the specific binding pocket on HSA (often site I or site II) and the key amino acid residues involved in the interaction. nih.gov

Binding Studies and Ligand-Binding Domains

Benzimidazole derivatives are known to interact with a variety of biological targets, often through specific binding events with proteins and enzymes. For instance, derivatives of 2-(2-hydroxy-3-alkoxyphenyl)-1H-benzimidazole-5-carboxamidine have been identified as potent and selective inhibitors of urokinase-type plasminogen activator (uPA), a key enzyme in cancer metastasis. nih.gov The lead molecule in one study, 2-(2-hydroxy-3-ethoxyphenyl)-1H-benzimidazole-5-carboxamidine, demonstrates the importance of the substitution pattern on the benzimidazole core for binding affinity. nih.gov

Conformational Changes Induced by Compound Binding

The binding of a ligand to a protein often induces conformational changes in the protein structure, which are crucial for its biological function. While specific studies on the conformational changes induced by this compound are not documented, research on related benzimidazole structures provides some insights. For example, the binding of benzimidazole-based inhibitors to enzymes like topoisomerase I has been shown to stabilize the enzyme-DNA complex, preventing the re-ligation of the DNA strand and leading to cell death in cancer cells. umich.edu

Antimetabolic Mechanisms Related to Purine (B94841) Analogy

Benzimidazoles are structurally analogous to purines, the building blocks of DNA and RNA. This structural similarity allows some benzimidazole derivatives to act as antimetabolites, interfering with nucleic acid synthesis and repair pathways. nih.gov This mechanism is a cornerstone of their application as antiviral and anticancer agents. rsc.orgnih.gov For example, certain benzimidazole derivatives can be metabolized to their nucleotide analogs, which then inhibit key enzymes involved in DNA synthesis or get incorporated into the DNA, leading to chain termination or a dysfunctional genetic code. nih.gov

While the antimetabolic activity of this compound has not been specifically reported, its core benzimidazole structure suggests it could potentially exhibit such properties. The nature and position of its substituents, the ethoxy and sulfonic acid groups, would modulate its ability to be recognized and processed by the enzymes of the purine metabolic pathways.

Intermediates in Fine Chemical Synthesis and Catalysis

Benzimidazole derivatives, including those with sulfonic acid functionalities, are valuable intermediates in the synthesis of more complex molecules and as ligands in catalysis. rsc.org

Ligands in Asymmetric Catalysis

The rigid structure of the benzimidazole core and the potential for introducing chiral substituents make benzimidazole derivatives attractive candidates for ligands in asymmetric catalysis. While there is no specific mention of this compound in this context, the broader family of benzimidazoles has been successfully employed. For example, chiral benzimidazolium salts are precursors to N-heterocyclic carbene (NHC) ligands that have been used in copper-catalyzed asymmetric allylic alkylation reactions.

The sulfonic acid group in this compound could serve as a coordination site for a metal center, and the ethoxy group could be modified to introduce chirality, thereby creating a potential chiral ligand for various asymmetric transformations.

Precursors for Polymer and Dye Synthesis

Benzimidazole derivatives are known to be used in the synthesis of high-performance polymers and dyes due to their thermal stability and unique photophysical properties. rsc.org Sulfonated benzimidazoles, in particular, have been incorporated into polyimides to create proton-exchange membranes for fuel cells. The sulfonic acid groups in these polymers provide proton conductivity.

Furthermore, the benzimidazole scaffold is a key component in some azo dyes. researchgate.net The synthesis of such dyes often involves the diazotization of an amino-substituted benzimidazole, followed by coupling with a suitable aromatic compound. While direct use of this compound in polymer or dye synthesis is not documented, its structure suggests potential as a monomer or a precursor. The sulfonic acid group could enhance water solubility, a desirable property for certain dye applications and for the performance of polymer membranes. mdpi.com

Future Directions and Emerging Research Avenues for 5 Ethoxy 1h Benzimidazole 2 Sulfonic Acid

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The chemical industry is undergoing a significant transformation towards greener and more sustainable practices. chemmethod.comchemmethod.com Conventional synthesis methods for benzimidazole (B57391) derivatives often rely on harsh reaction conditions, toxic solvents, and costly catalysts, leading to significant environmental waste. chemmethod.comsphinxsai.com Future research must focus on developing eco-friendly, efficient, and economically viable synthetic routes for 5-ethoxy-1H-benzimidazole-2-sulfonic acid.

Key areas for development include:

Green Solvents: Shifting from traditional volatile organic compounds to greener alternatives like water, ionic liquids (ILs), or deep eutectic solvents (DES). mdpi.comnih.gov Water is an ideal solvent for many reactions, and its use can be facilitated by catalysts like Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃). nih.govbeilstein-journals.org

Catalyst Innovation: The exploration of reusable and highly efficient catalysts is paramount. This includes the use of Lewis acids, metal nanoparticles (e.g., ZnO, Fe₃O₄), and organometallic complexes that can operate under milder conditions. mdpi.comijarsct.co.in For instance, zinc triflate and various lanthanide triflates have proven effective in catalyzing benzimidazole formation. sphinxsai.commdpi.com

Energy-Efficient Techniques: The adoption of microwave-assisted synthesis and mechanochemistry (grinding) can dramatically reduce reaction times from hours to minutes, decrease energy consumption, and often improve product yields compared to conventional heating. chemmethod.commdpi.com

One-Pot Reactions: Designing multi-component, one-pot synthesis procedures avoids the need for isolating intermediates, thereby reducing solvent usage, time, and waste. sphinxsai.comnih.gov

| Atom Economy | Often low | High, due to condensation and cyclization in single steps | Maximized incorporation of starting materials into the final product. |

Advanced Characterization Techniques for In-situ and Real-time Studies

While standard analytical techniques have been sufficient for basic structural confirmation, a deeper understanding of the dynamic processes involving this compound requires more sophisticated methods. Future research should employ advanced characterization techniques for in-situ and real-time analysis of its synthesis, interactions, and functional performance.

Emerging techniques applicable to this compound include:

In-situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the formation of the benzimidazole ring and the sulfonation process in real-time. This would provide invaluable kinetic data and mechanistic insights, allowing for precise optimization of reaction conditions.

High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact molecular formula and for identifying transient intermediates or trace impurities during synthesis.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning the proton and carbon signals, especially for more complex derivatives or when studying its interactions with other molecules.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding patterns involving the sulfonic acid and imidazole (B134444) moieties. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and prediction of molecular properties. bohrium.comnih.govresearchgate.net Integrating these computational tools can significantly expedite research into this compound and its derivatives.

Future research directions include:

Predictive Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel derivatives. researchgate.net ML algorithms can be trained on existing data from other benzimidazoles to forecast properties like antimicrobial or anti-inflammatory potential. nih.gov

De Novo Design: Employing generative AI models to design new derivatives of this compound with optimized properties for specific applications, such as enhanced binding to a biological target or improved solubility. nih.govacm.org

Synthesis Prediction: AI can assist chemists by predicting the most efficient and sustainable synthetic pathways to create novel target molecules, suggesting optimal reagents and reaction conditions. acm.org

ADME/T Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profiles of new derivatives, allowing researchers to prioritize compounds with favorable drug-like properties early in the discovery process. researchgate.net

Table 2: Potential AI/ML Applications for this compound Research

| Application Area | AI/ML Tool/Technique | Research Objective |

|---|---|---|

| Property Prediction | Deep Neural Networks (DNNs), Random Forest | Predict biological activity, physicochemical properties (solubility, pKa), and toxicity. bohrium.comresearchgate.net |

| New Compound Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design novel derivatives with enhanced efficacy or targeted functionalities. nih.gov |

| Target Identification | Kernel-based methods, Network analysis | Identify potential biological targets (e.g., enzymes, receptors) for therapeutic applications. nih.gov |

Exploration of New Application Domains in Nanoscience and Biotechnology

The unique combination of a fluorescent benzimidazole core, a hydrophilic sulfonic acid group, and a moderately hydrophobic ethoxy group makes this compound an attractive candidate for applications in nanoscience and biotechnology.

Promising research avenues are:

Functionalization of Nanoparticles: The sulfonic acid group can act as a powerful anchoring agent to functionalize the surface of metal oxide or silica (B1680970) nanoparticles. ijarsct.co.innih.gov This could lead to the development of novel nanocomposites for catalysis, sensing, or drug delivery. rdd.edu.iq For example, benzimidazole-functionalized mesoporous silica nanoparticles have been used for the sensitive detection of copper ions. nih.gov

Biosensor Development: The intrinsic fluorescence of the benzimidazole scaffold can be exploited to create fluorescent probes. benthamdirect.com The molecule could be designed to change its fluorescence properties upon binding to specific ions or biomolecules, forming the basis of a selective biosensor.

Advanced Materials: Incorporating this molecule into polymer backbones, such as in polybenzimidazoles (PBI), could yield materials with tailored properties for applications like proton exchange membranes in fuel cells, where the sulfonic acid group would facilitate proton conduction. nih.gov

Antimicrobial Surfaces: Covalently grafting the compound onto surfaces could impart antimicrobial properties, leveraging the known bioactivity of the benzimidazole motif. researchgate.netbohrium.com

Unraveling Complex Supramolecular Interactions for Advanced Functionalities

Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to assemble molecules into highly ordered, functional materials. researchgate.net The structure of this compound is rich with sites for such interactions.

Future research should focus on:

Hydrogen Bonding Networks: The sulfonic acid group is a strong hydrogen bond donor, while the imidazole ring contains both donor (N-H) and acceptor (N) sites. nih.govnih.gov These can be programmed to form complex and robust hydrogen-bonded networks, leading to the creation of supramolecular gels or liquid crystals. benthamdirect.com

π-π Stacking: The aromatic benzimidazole core can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures like nanowires or fibers. researchgate.net

Host-Guest Chemistry: The molecule could act as a host for specific guest ions or small molecules, driven by a combination of hydrogen bonding and electrostatic interactions. This could be applied to develop sensors for anions or cations. benthamdirect.comresearchgate.net

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole ring are excellent ligands for coordinating with metal ions. This opens the possibility of using this compound as an organic linker to construct novel MOFs with potential applications in gas storage, separation, or catalysis.

By systematically studying these non-covalent forces, researchers can guide the self-assembly of this compound into advanced materials with emergent properties not present in the individual molecule.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Erbium(III) trifluoromethanesulfonate |

| Zinc triflate |

| Polyphosphoric acid |

| 2-aminobenzimidazole |

| 5-sulfosalicylic acid |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for determining the purity of 5-ethoxy-1H-benzimidazole-2-sulfonic acid in synthetic mixtures?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is widely used for purity assessment due to its high resolution. Optimize mobile phase conditions (e.g., acetonitrile/water with 0.1% formic acid) to separate impurities. Gas chromatography (GC) may also be employed for volatile derivatives, though derivatization steps are required. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. How can researchers address solubility challenges for this compound in aqueous systems?

- Methodological Answer : The compound's solubility is influenced by pH and temperature. For aqueous solubility, adjust pH to alkaline conditions (e.g., using sodium bicarbonate) to deprotonate the sulfonic acid group. If solubility remains low, consider co-solvents like dimethyl sulfoxide (DMSO) or methanol, ensuring compatibility with downstream assays .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer : A typical route involves sulfonation of a pre-formed benzimidazole core. For example:

Ethoxy-substituted benzimidazole is synthesized via cyclization of 4-ethoxy-1,2-diaminobenzene with a carbonyl source.

Sulfonation at the 2-position using chlorosulfonic acid under controlled conditions (0–5°C) to minimize over-sulfonation.

Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via recrystallization or column chromatography .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

- Methodological Answer : Chiral resolution techniques, such as asymmetric oxidation using manganese-based catalysts (e.g., (R,R)-1,2-bis(3,5-di-tert-butyl-2-hydroxybenzylamino)cyclohexane), can achieve high enantiomeric excess (e.g., 67% ee). Use chiral HPLC columns (e.g., Chiralpak® AD-H) for analytical validation. For scale-up, consider kinetic resolution or enzymatic catalysis .

Q. What strategies mitigate the formation of sulfone byproducts during sulfonation or oxidation steps?

- Methodological Answer : Control reaction temperature (−10°C to 0°C) and stoichiometry of oxidizing agents (e.g., H₂O₂) to favor sulfoxide over sulfone formation. Use catalytic systems (e.g., titanium tetraisopropoxide) to enhance selectivity. Monitor byproducts via LC-MS and adjust reaction time dynamically .

Q. How should researchers reconcile conflicting solubility data reported in literature?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Characterize the compound’s solid-state forms using X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Perform solubility studies under standardized conditions (e.g., USP buffer systems) and report detailed experimental parameters (pH, temperature, ionic strength) .

Q. What derivatization approaches enhance the biological activity or stability of this compound?

- Methodological Answer : Mannich base reactions introduce amine-containing side chains, improving bioavailability. For example, react the benzimidazole core with formaldehyde and secondary amines under mild acidic conditions. Alternatively, esterify the sulfonic acid group to enhance membrane permeability, followed by in vivo hydrolysis .

Data Contradiction and Reproducibility

Q. How can researchers address inconsistencies in reported reaction yields for this compound?

- Methodological Answer : Variability often stems from differences in reagent purity or moisture content. Standardize starting materials (e.g., use anhydrous solvents, high-purity catalysts) and document reaction conditions meticulously. Collaborative inter-laboratory studies can identify critical variables (e.g., stirring rate, cooling efficiency) .

Q. What frameworks ensure robust data sharing while complying with ethical standards in health-related research?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management. Use anonymized datasets with controlled access via repositories like Zenodo or EBI. For clinical derivatives, comply with GDPR or HIPAA by obtaining explicit consent and employing data encryption .

Key Physicochemical Properties (Comparative Table)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.